2-benzamido-N-(pyridin-3-yl)oxazole-4-carboxamide
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Overview
Description
“2-benzamido-N-(pyridin-3-yl)oxazole-4-carboxamide” is a chemical compound that belongs to the class of oxazole derivatives . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of “this compound” and similar compounds can be achieved through various methods. For instance, an electro-oxidative method for the ring opening of imidazopyridine derivatives has been reported . This mild protocol offers a sustainable alternative to the existing harsh reaction conditions and unleashes an efficient approach to produce N-(pyridin-2-yl)amide derivatives with good tolerance of different functional groups .Molecular Structure Analysis
Oxazoles, such as “this compound”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds can be complex. For instance, a sequential reaction of picolinamide with aldehydes has been reported, involving the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ .Properties
IUPAC Name |
2-benzamido-N-pyridin-3-yl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3/c21-14(11-5-2-1-3-6-11)20-16-19-13(10-23-16)15(22)18-12-7-4-8-17-9-12/h1-10H,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZBZUMHISDZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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